Prop-2-en-1-yl 2-ethenylbenzoate
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Overview
Description
Prop-2-en-1-yl 2-ethenylbenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-ethenylbenzoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-ethenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Prop-2-en-1-yl 2-ethenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-ethenylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a similar structure but different alkyl group.
Methyl benzoate: Similar ester with a methyl group instead of the prop-2-en-1-yl group.
Isopropyl benzoate: Ester with an isopropyl group.
Uniqueness
Prop-2-en-1-yl 2-ethenylbenzoate is unique due to its specific alkyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
67653-79-6 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
prop-2-enyl 2-ethenylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-9-14-12(13)11-8-6-5-7-10(11)4-2/h3-8H,1-2,9H2 |
InChI Key |
ISPIWRVSEQJUHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C=C |
Origin of Product |
United States |
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